2-Thiolhistidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

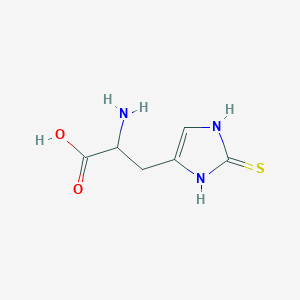

2-Thiolhistidine is a sulfur-containing amino acid derivative, known for its unique chemical properties and biological significance It is structurally related to histidine, with a thiol group replacing the imidazole ring’s nitrogen

准备方法

Synthetic Routes and Reaction Conditions: 2-Thiolhistidine can be synthesized through several methods. One common approach involves the reaction of histidine with thiol-containing reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form .

化学反应分析

Types of Reactions: 2-Thiolhistidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.

Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

科学研究应用

Antioxidant Properties

One of the most significant applications of 2-thiolhistidine is its role as an antioxidant. Research has demonstrated that substituting histidine with this compound in bioactive peptides enhances their radical scavenging and metal-binding capabilities. For instance, studies have shown that peptides containing this compound exhibit superior antioxidant activities compared to their histidine counterparts, effectively quenching hydroxyl and ABTS radicals .

Case Study: Bioactive Peptides

- Peptides Studied : Carnosine, GHK-tripeptide, and HGPLGPL.

- Findings : The this compound analogs demonstrated enhanced antioxidant capacity and metal chelation properties. The GHK-tripeptide analog was particularly effective in radical scavenging assays, indicating potential therapeutic applications in oxidative stress-related conditions .

Metal Binding and Chelation

This compound's ability to bind metal ions is another critical application. The thione group in this compound facilitates the formation of stable complexes with transition metals, which can be beneficial in various biological processes and therapeutic interventions.

Applications in Metal Ion Chelation

- Copper Binding : The incorporation of this compound into peptides has been shown to improve their copper-binding properties, which is relevant for conditions such as Wilson's disease where copper accumulation is problematic .

- Therapeutic Potential : Enhanced metal ion chelation may provide protective effects against metal toxicity and contribute to the treatment of neurodegenerative diseases associated with metal dysregulation.

Anticancer Activity

The anticancer potential of compounds containing this compound derivatives has been explored in recent studies. Its structural similarity to histidine allows it to interact with biological targets implicated in cancer progression.

Research Insights

- Thiohydantoin Derivatives : A series of substituted 2-thiohydantoins have shown promising anticancer activities against various cancer cell lines, including lung and colon cancers. These compounds act through mechanisms such as apoptosis induction and inhibition of cell proliferation .

- Mechanistic Studies : Molecular docking studies suggest that these derivatives may target specific proteins involved in tumor growth, further supporting their potential as anticancer agents .

Role in Neuroprotection

Recent investigations into the neuroprotective effects of this compound highlight its potential in combating neurodegenerative diseases. Its antioxidant properties play a crucial role in mitigating oxidative stress, a key factor in neurodegeneration.

Case Study: Ergothioneine Interaction

- Ergothioneine (a related compound) has been studied for its protective effects against oxidative stress-induced neuronal damage. The structural characteristics shared with this compound suggest that similar mechanisms may be at play, warranting further exploration into its neuroprotective applications .

Material Science Applications

Beyond biological applications, this compound has implications in material science, particularly in the development of antimicrobial coatings and dyes.

Innovative Uses

- Antimicrobial Coatings : The incorporation of this compound into polymer matrices has been investigated for creating antimicrobial surfaces, which could be beneficial in medical devices and packaging materials .

- Dye Development : Its reactive thiol group enables the use of this compound in dye synthesis, expanding its utility beyond biological contexts .

作用机制

The mechanism by which 2-Thiolhistidine exerts its effects primarily involves its thiol group. This group can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species. The compound can also form complexes with metal ions, influencing various biochemical pathways .

相似化合物的比较

Ergothioneine: Another sulfur-containing amino acid derivative with antioxidant properties.

Cysteine: A thiol-containing amino acid that shares some chemical reactivity with 2-Thiolhistidine.

Glutathione: A tripeptide with a thiol group, known for its role in cellular redox balance.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of histidine and a thiol group. This combination allows it to participate in a broader range of chemical reactions and biological processes compared to its analogs .

属性

CAS 编号 |

13552-61-9 |

|---|---|

分子式 |

C6H9N3O2S |

分子量 |

187.22 g/mol |

IUPAC 名称 |

2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12) |

InChI 键 |

FVNKWWBXNSNIAR-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=S)N1)CC(C(=O)O)N |

手性 SMILES |

C1=C(NC(=N1)S)CC(C(=O)O)N |

规范 SMILES |

C1=C(NC(=S)N1)CC(C(=O)O)N |

同义词 |

2-thiol-L-histidine 2-thiolhistidine histidine-2-thiol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。